2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide

Description

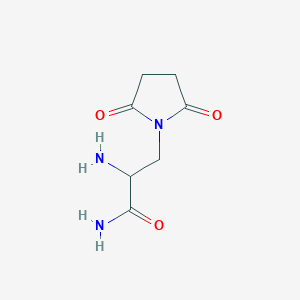

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O3 |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide |

InChI |

InChI=1S/C7H11N3O3/c8-4(7(9)13)3-10-5(11)1-2-6(10)12/h4H,1-3,8H2,(H2,9,13) |

InChI Key |

XTJSHDJBMKRRGT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Step 1: Succinamic Acid Formation

Boc-alanine reacts with succinic anhydride in the presence of a base (e.g., triethylamine) to form a succinamic acid intermediate.

Reaction Conditions :

Step 2: Cyclization to Pyrrolidin-2,5-dione

The succinamic acid undergoes cyclization using hexamethyldisilazane (HMDS) and ZnCl₂ in 1,4-dioxane at 70°C. This forms the 2,5-dioxopyrrolidin-1-yl moiety.

Reaction Conditions :

Step 3: Deprotection

The Boc group is removed with trifluoroacetic acid (TFA) , yielding the free amine.

Reaction Conditions :

Step 4: Amidation

The carboxylic acid is activated with carbonyldiimidazole (CDI) and coupled with ammonium hydroxide to form the final propanamide.

Reaction Conditions :

Key Data and Characterization

Intermediate and Final Compound Properties

| Compound | Molecular Formula | Key Spectral Data (¹H NMR) | Purity (UPLC) |

|---|---|---|---|

| Boc-succinamic acid | C₁₀H₁₅NO₆ | δ 1.44 (s, 9H, Boc), 2.68 (m, 4H, CH₂) | >99% |

| 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid | C₇H₉NO₄ | δ 1.56 (d, 3H, CH₃), 2.71 (s, 4H, pyrrolidinone) | >99% |

| Target compound | C₆H₁₀N₃O₂ | δ 1.55 (d, 3H, CH₃), 6.23 (br s, NH₂) | ≥97% |

Industrial-Scale Considerations

For large-scale production, optimizations include:

- Continuous Flow Reactors : Enhance cyclization efficiency.

- Automated Purification : Reduce manual column chromatography via flash systems.

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for sustainability.

Mechanistic Insights

- Cyclization : HMDS acts as a dehydrating agent, facilitating intramolecular amide bond formation.

- Amidation : CDI generates an acyl imidazole intermediate, which reacts efficiently with ammonia.

Alternative Methods

- DCC Coupling : Replaces CDI but generates dicyclohexylurea as a byproduct, complicating purification.

- Enzymatic Amidations : Emerging as a stereoselective alternative but currently lower yielding.

Chemical Reactions Analysis

Amide Bond Formation and Modifications

The primary amide group undergoes coupling reactions with carboxylic acids or activated esters. A study demonstrated its use in synthesizing anticonvulsant derivatives via carbonyldiimidazole (CDI)-mediated coupling with substituted benzylamines at room temperature in DMF, achieving >90% yield in 24 hours . For example:

Key reagents and conditions:

| Reaction Type | Reagents/Conditions | Product Application |

|---|---|---|

| Amide coupling | CDI, DMF, 25°C, 24 h | Anticonvulsant hybrids |

| Urea formation | Isocyanates, THF, reflux | Bioactive ureas |

Pyrrolidinone Ring Functionalization

The 2,5-dioxopyrrolidin-1-yl moiety participates in nucleophilic substitutions and cyclization. Bromobutyric acid derivatives of the compound undergo intramolecular cyclization to form pyrrolidine-2,5-dione analogs under mild basic conditions :

This reaction is pivotal for generating CNS-active compounds with improved metabolic stability .

Stereoselective Modifications

The compound’s chiral center enables asymmetric synthesis of enantiomers with distinct pharmacological profiles. For instance:

-

(R)-Enantiomer : Showed superior antiseizure activity (ED = 15.6 mg/kg in 6 Hz seizure model) compared to the (S)-enantiomer (ED = 28.8 mg/kg) .

-

Synthetic route: Chiral resolution using tert-butoxycarbonyl (Boc) protection followed by trifluoroacetic acid (TFA) deprotection .

Protection/Deprotection Strategies

The amino group is selectively protected using Boc anhydride, enabling targeted functionalization:

This strategy facilitated the synthesis of 1-phenylpyrrolidin-3-amine bioisosteres with enhanced blood-brain barrier permeability .

Cross-Coupling Reactions

The compound’s aromatic substituents participate in palladium-catalyzed couplings. A Buchwald–Hartwig reaction with aryl bromides yielded aryl-pyrrolidine hybrids :

Comparative Reactivity in Pharmacological Derivatives

Reactivity directly impacts biological efficacy, as shown in preclinical studies:

Stability and Degradation Pathways

The compound exhibits stability under physiological pH but undergoes hydrolysis in strongly acidic/basic conditions. Degradation products include:

Scientific Research Applications

The compound "N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide" (AS-1) and its analogs are being researched for their potential as broad-spectrum anticonvulsant drugs . These compounds have demonstrated promising activity in various animal seizure models and favorable safety profiles .

Scientific Research Applications

Drug-Resistant Epilepsy Refractory epilepsy often necessitates the use of two or three antiepileptic drugs (AEDs) with different mechanisms of action . AS-1 has shown potent protection in animal models of acute seizures, including the 6-Hz (44 mA) test, which is known as a model for drug-resistant epilepsy .

Broad-Spectrum Anticonvulsant Activity In vivo studies suggest that AS-1 may be effective in treating a wide range of human epilepsies, including tonic-clonic seizures, absence epilepsy, myoclonic seizures, and partial seizures . Molecular hybridization has proven successful with AS-1, demonstrating wider anticonvulsant activity compared to individual AEDs . The hybrid structure of AS-1 incorporates elements from existing AEDs:

- ETX : active against subcutaneous pentylenetetrazole (s.c. PTZ).

- LEV : active in the 6-Hz (32 mA) test.

- LCS : effective in the maximal electroshock (MES) and 6-Hz (32 mA) models .

Mechanism of Action Research indicates that (R)-AS-1 acts as a positive allosteric modulator (PAM) of the glutamate transporter EAAT2, enhancing glutamate uptake in primary glia cultures and COS-7 cells expressing EAAT2 .

Analogs and Derivatives Modifications to the structure of AS-1, such as those found in KA-11, KA-228, and KA-232, aim to improve antiseizure activity and pharmacokinetic profiles . For example, exchanging the pyrrolidine-2,5-dione ring to a pyrrolidine-2-one moiety, as in levetiracetam, may increase protection in the 6 Hz (32 mA) seizure model .

Safety Profile Studies have observed a separation between antiseizure activity and CNS-related adverse effects with AS-1 . In vitro ADME-Tox profiles and in vivo pharmacokinetic data confirm the favorable drug-like properties of (R)-AS-1 .

Combination Therapies Studies using KA-11 in combination with lacosamide and valproate in a mouse model of the MES test showed a significant pharmacodynamic impact on the antiseizure action of these ASDs, without adverse effects .

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets in the body. It has been shown to modulate the activity of certain enzymes and receptors, leading to its anticonvulsant effects. The compound’s ability to enhance glutamate uptake by modulating the EAAT2 transporter is one of the key pathways involved in its mechanism of action .

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table summarizes structural analogs, their modifications, and pharmacological properties:

Pharmacological and Mechanistic Insights

- AS-1 and (R)-AS-1: These compounds exemplify the success of hybrid design in anticonvulsant development. AS-1 combines pyrrolidine-2,5-dione (ethosuximide fragment) with a benzyl-propanamide group, enabling multitarget action against drug-resistant epilepsy. It showed efficacy in the PTZ-kindling model, a benchmark for refractory epilepsy . (R)-AS-1, the enantiomer, modulates EAAT2/GLT-1, a glutamate transporter, reducing excitotoxicity—a novel mechanism distinct from traditional AEDs .

- However, its pharmacological profile remains unexplored .

Biological Activity

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide is an organic compound with the molecular formula C10H17N3O3 and a molecular weight of 227.26 g/mol. It has garnered attention in medicinal chemistry for its potential therapeutic effects, including anti-inflammatory and anticancer properties, as well as its role as an enzyme inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes an amino group and a pyrrolidinyl moiety. The presence of the 2,5-dioxopyrrolidin-1-yl group enhances its reactivity and biological activity, making it a subject of interest in both synthetic and pharmaceutical chemistry.

Anticonvulsant Properties

Research indicates that this compound exhibits significant anticonvulsant activity. It has been studied extensively in various animal models to evaluate its efficacy against seizures:

| Model | Dose (mg/kg) | Efficacy |

|---|---|---|

| Maximal Electroshock (MES) | 45.6 | Effective |

| 6 Hz (32 mA) | 39.5 | Effective |

| Pentylenetetrazole (PTZ) | Various | Effective |

In particular, studies have shown that this compound can protect against seizures induced by PTZ and has favorable safety profiles in rodent models .

The mechanism by which this compound exerts its anticonvulsant effects appears to involve modulation of neurotransmitter systems. It has been identified as a positive allosteric modulator of the glutamate transporter EAAT2, enhancing glutamate uptake in neuronal cultures . Additionally, it may inhibit calcium currents mediated by Cav1.2 (L-type) channels, contributing to its anticonvulsant properties .

Anti-inflammatory and Anticancer Effects

Beyond its anticonvulsant activity, this compound has also been investigated for its anti-inflammatory and anticancer potential. Preliminary studies suggest that it may modulate inflammatory pathways and exhibit cytotoxic effects on cancer cell lines. However, detailed mechanisms remain to be fully elucidated.

Study 1: Anticonvulsant Efficacy

A study evaluated the efficacy of this compound in various seizure models. The results demonstrated significant protection against seizures in the MES and PTZ models, indicating potential for development as a new anticonvulsant therapy .

Study 2: Safety Profile Assessment

In assessing the safety profile of this compound, researchers conducted rotarod tests to evaluate CNS-related adverse effects. The results indicated a favorable safety margin, supporting its candidacy for further clinical development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a pyrrolidinone derivative may react with a β-amino propanamide precursor under anhydrous conditions. Ethanol or THF is commonly used as a solvent, with catalysts like piperidine (0–5°C, 2 hours) to optimize stereochemical outcomes . Yield optimization requires monitoring pH, temperature, and stoichiometric ratios using HPLC or TLC for real-time analysis.

| Reaction Parameters | Typical Range |

|---|---|

| Temperature | 0–5°C |

| Solvent | Ethanol/THF |

| Catalyst | Piperidine |

| Reaction Time | 2–6 hours |

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm backbone connectivity and substituent positions.

- X-ray Crystallography : For absolute stereochemical determination (if crystalline).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO) .

Intermediate Research Questions

Q. What statistical methods are recommended for optimizing reaction conditions when scaling up synthesis?

- Methodological Answer : Factorial design of experiments (DoE) minimizes trial-and-error approaches. For example:

-

Full Factorial Design : Vary temperature (0–10°C), catalyst concentration (0.1–1.0 equiv.), and solvent polarity (ethanol vs. DMF).

-

Response Surface Methodology (RSM) : Model interactions between variables to predict optimal yield .

Variable Low Level High Level Temperature 0°C 10°C Catalyst Loading 0.1 equiv. 1.0 equiv. Solvent Ethanol DMF

Q. How can researchers mitigate contradictions in spectroscopic data during characterization?

- Methodological Answer : Cross-validate using complementary techniques:

- IR Spectroscopy : Confirm carbonyl (C=O) and amide (N–H) stretches.

- Dynamic Light Scattering (DLS) : Check for aggregation in solution-phase studies.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .

Advanced Research Questions

Q. What computational strategies are effective in predicting reactivity or binding interactions of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in nucleophilic reactions.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) using AMBER or GROMACS.

- Machine Learning : Train models on existing reaction databases to predict optimal catalysts or solvents .

Q. How do steric and electronic effects of the 2,5-dioxopyrrolidin-1-yl group influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Generate using software like PyMOL to quantify spatial hindrance.

- Hammett Analysis : Correlate substituent electronic parameters (σ) with reaction rates.

- Kinetic Isotope Effects (KIE) : Study deuterated analogs to identify rate-limiting steps .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in a research laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times).

- Dose-Response Curves : Replicate experiments with standardized protocols (e.g., IC determination).

- Proteomic Profiling : Use LC-MS/MS to verify target engagement in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.